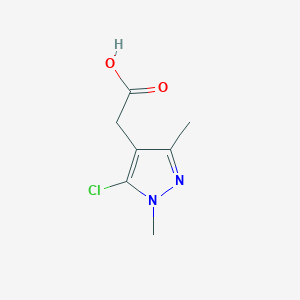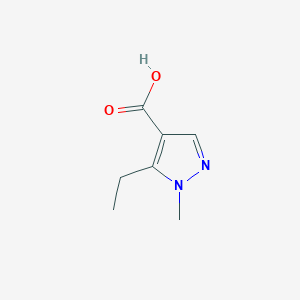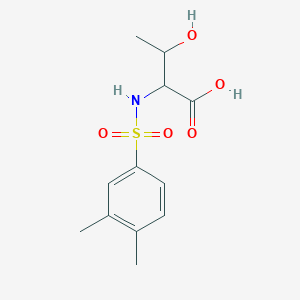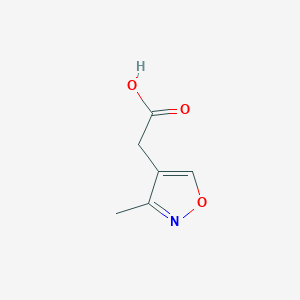
2-Iodo-3-methylbenzyl alcohol
概要
説明
2-Iodo-3-methylbenzyl alcohol is an organic compound that is part of the alcohol family. It is characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom . The compound is used in various chemical reactions and is often available from specialty chemical suppliers .
Synthesis Analysis
The synthesis of alcohols like 2-Iodo-3-methylbenzyl alcohol can be achieved through various methods. One common approach is the retrosynthetic analysis, where the structure of the target molecule is known, and one can reason backwards to arrive at the starting materials needed for the synthesis . Another method involves the use of organometallic reagents, which react with the electrophilic carbon atoms of aldehydes, ketones, acyl halides, esters, and epoxides to build larger carbon chains .Molecular Structure Analysis
The molecular structure of 2-Iodo-3-methylbenzyl alcohol, like other alcohols, is characterized by the presence of a hydroxyl group (-OH). This group is responsible for many of the physical and chemical properties of alcohols . The compound also contains an iodine atom, which can influence its reactivity and other properties.Chemical Reactions Analysis
Alcohols, including 2-Iodo-3-methylbenzyl alcohol, exhibit a wide range of spontaneous chemical reactions due to the cleavage of the C-O bond and O-H bond. One prominent chemical reaction of alcohols is oxidation, where alcohols undergo oxidation in the presence of an oxidizing agent to produce aldehydes and ketones, which upon further oxidation give carboxylic acids .科学的研究の応用
Synthesis of Multimetal and Doped Metal Oxides
The “benzyl alcohol route” is a method used for the synthesis of multimetal and doped metal oxides . “2-Iodo-3-methylbenzyl alcohol” can potentially be used in this method to synthesize these types of materials.
Synthesis of Nanoparticles
The “benzyl alcohol route” can also be used for the synthesis of nanoparticles . “2-Iodo-3-methylbenzyl alcohol” can be used as a precursor in this method to produce nanoparticles of various sizes and shapes.
Oxidation of Secondary Alcohols
“2-Iodo-3-methylbenzyl alcohol” can be used in the oxidation of secondary alcohols to produce ketones . This is a fundamental reaction in contemporary chemistry.
Catalyst in Oxidation Reactions
“2-Iodo-3-methylbenzyl alcohol” can be used as a catalyst in oxidation reactions . It can be used in combination with other reagents to oxidize a variety of substrates.
作用機序
Mode of Action
Based on its structural similarity to other alcohols, it may undergo nucleophilic substitution reactions . In these reactions, the alcohol group (-OH) can act as a leaving group, allowing the molecule to interact with various biological targets.
Biochemical Pathways
Alcohols and their derivatives are known to participate in a variety of biochemical processes, including metabolic pathways .
Action Environment
The action, efficacy, and stability of 2-Iodo-3-methylbenzyl alcohol can be influenced by various environmental factors . These may include pH, temperature, presence of other substances, and specific conditions within the body.
特性
IUPAC Name |
(2-iodo-3-methylphenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IO/c1-6-3-2-4-7(5-10)8(6)9/h2-4,10H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVDGNIBWPJTMDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CO)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Iodo-3-methylbenzyl alcohol | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(Methylethyl)pyrazol-5-yl]methylamine](/img/structure/B3373555.png)
![[5-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]methanol](/img/structure/B3373561.png)

![1-[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B3373576.png)



![1-[(5-Methylthiophen-2-yl)sulfonyl]pyrrolidine-2-carboxylic acid](/img/structure/B3373594.png)


![3-Chloro-5-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B3373637.png)
![3-cyclopropyl-1,6-bis(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3373644.png)
![5-{[(2-Furylmethyl)(methylsulfonyl)amino]methyl}furan-2-carboxylic acid](/img/structure/B3373652.png)
![2-(4-(Methoxycarbonyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B3373655.png)